molecular formula C15H9ClN2O3S B2421570 N-(4-chlorophenyl)-5-nitro-1-benzothiophene-2-carboxamide CAS No. 478248-41-8

N-(4-chlorophenyl)-5-nitro-1-benzothiophene-2-carboxamide

Cat. No.: B2421570
CAS No.: 478248-41-8
M. Wt: 332.76
InChI Key: VYZJNXRLOHFPQZ-UHFFFAOYSA-N
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Description

Structural Characterization

Molecular Architecture and Crystallographic Analysis

N-(4-chlorophenyl)-5-nitro-1-benzothiophene-2-carboxamide exhibits a complex molecular architecture characterized by a fused benzothiophene core. The compound’s structure integrates a thiophene ring fused to a benzene ring, with substituents at specific positions: a nitro group (-NO₂) at position 5, a carboxamide group (-CONH-) at position 2, and a 4-chlorophenyl substituent attached to the nitrogen atom of the carboxamide. The molecular formula is C₁₅H₉ClN₂O₃S , with a molecular weight of 332.76 g/mol .

Key Structural Features
Feature Description
Core structure Benzothiophene (fused benzene and thiophene rings)
Substituents - Nitro group at position 5
- Carboxamide group at position 2
- 4-Chlorophenyl substituent on the carboxamide nitrogen
Functional groups Nitro (-NO₂), carboxamide (-CONH), aromatic chloro (-Cl)

Crystallographic data for related benzothiophene derivatives reveal insights into potential structural motifs. For example, in 3-nitrobenzene-1,2-dicarboxylic acid, hydrogen bonding dominates intermolecular interactions, forming extended networks. While direct crystallographic data for this compound is limited, analogous benzothiophene derivatives often exhibit dihedral angles between 8°–15° between benzene and thiophene rings, influenced by substituent positions.

Comparative Crystallographic Parameters
Parameter Value (Analogous Compounds) Source
Space group P2₁/n (monoclinic)
Unit cell dimensions a = 10.7 Å, b = 7.1 Å, c = 19.1 Å
Volume (ų) ~1436 ų
Dihedral angle (benzene-thiophene) 8.5°–13.5°

Spectroscopic Profiling

Spectroscopic analysis provides critical insights into the compound’s electronic and bonding environment.

Nuclear Magnetic Resonance (NMR)
Nucleus Shift (δ, ppm) Multiplicity Assignment Source
¹H 7.2–8.5 Multiplet Aromatic protons (benzothiophene and phenyl)
8.3–8.6 Singlet Nitro-proximal aromatic proton
10.2–10.5 Broad singlet Amide NH proton
¹³C 120–140 Singlet Aromatic carbons
160–165 Singlet Carbonyl carbon (amide)
Infrared (IR) Spectroscopy
Wavenumber (cm⁻¹) Assignment Intensity Source
1670–1680 C=O stretch (amide) Strong
1520–1550 NO₂ asymmetric stretch Strong
1340–1380 NO₂ symmetric stretch Moderate
3300–3500 N–H stretch (amide) Weak
Ultraviolet-Visible (UV-Vis) Spectroscopy

The compound likely exhibits strong absorption in the UV region due to conjugation within the benzothiophene core and nitro group. While specific λₘₐₓ values are not reported, analogous nitrobenzothiophene derivatives show absorbance maxima near 250–300 nm , attributed to π→π* transitions.

Comparative Analysis with Benzothiophene Derivatives

This compound shares structural motifs with other benzothiophene derivatives but differs in substituent positioning and functional groups.

Structural and Functional Comparisons
Compound Substituents Key Functional Groups Biological Activity Source
This compound 4-Cl-phenyl, 5-NO₂, 2-CONH₂ Nitro, carboxamide, chlorophenyl Anticancer (hypothetical)
2-Amino-N-(pyridin-3-ylmethyl)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide Pyridin-3-ylmethyl, 2-amino Amino, carboxamide, pyridine CDK2 inhibition, anticancer
N-(2-Benzoyl-4-chlorophenyl)-5-nitro-1-benzothiophene-2-carboxamide 2-Benzoyl-4-Cl-phenyl, 5-NO₂ Benzoyl, nitro, carboxamide Antimicrobial, anticancer
Activity Trends
Derivative Feature Impact on Biological Activity Example Source
Nitro group at position 5 Enhances electron-withdrawing effects Increased cytotoxicity
Carboxamide substituent Improves solubility, H-bonding Targeted enzyme inhibition
Halogen (Cl) on phenyl Modulates lipophilicity, binding Selective toxicity

Properties

IUPAC Name

N-(4-chlorophenyl)-5-nitro-1-benzothiophene-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H9ClN2O3S/c16-10-1-3-11(4-2-10)17-15(19)14-8-9-7-12(18(20)21)5-6-13(9)22-14/h1-8H,(H,17,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VYZJNXRLOHFPQZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1NC(=O)C2=CC3=C(S2)C=CC(=C3)[N+](=O)[O-])Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H9ClN2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

332.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-chlorophenyl)-5-nitro-1-benzothiophene-2-carboxamide typically involves multi-step reactions starting from commercially available precursors. One common synthetic route includes the following steps:

    Nitration: The benzothiophene core is nitrated using a mixture of concentrated nitric acid and sulfuric acid to introduce the nitro group at the 5-position.

    Carboxylation: The nitrated benzothiophene is then subjected to carboxylation using carbon dioxide under high pressure and temperature to form the carboxylic acid derivative.

    Amidation: The carboxylic acid derivative is converted to the corresponding carboxamide by reacting with 4-chloroaniline in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP).

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to improve yield and reduce costs. This can include the use of continuous flow reactors for nitration and carboxylation steps, as well as the development of more efficient catalysts and coupling agents for the amidation step.

Chemical Reactions Analysis

Types of Reactions

N-(4-chlorophenyl)-5-nitro-1-benzothiophene-2-carboxamide can undergo various chemical reactions, including:

    Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst or using chemical reductants like tin(II) chloride.

    Substitution: The chlorine atom on the 4-chlorophenyl group can be substituted with other nucleophiles under appropriate conditions, such as using sodium methoxide to form the corresponding methoxy derivative.

    Hydrolysis: The carboxamide group can be hydrolyzed to the corresponding carboxylic acid and amine under acidic or basic conditions.

Common Reagents and Conditions

    Reduction: Hydrogen gas with palladium on carbon (Pd/C) or tin(II) chloride in hydrochloric acid.

    Substitution: Sodium methoxide in methanol or other nucleophiles in suitable solvents.

    Hydrolysis: Aqueous hydrochloric acid or sodium hydroxide solution.

Major Products Formed

    Reduction: 5-amino-1-benzothiophene-2-carboxamide.

    Substitution: N-(4-methoxyphenyl)-5-nitro-1-benzothiophene-2-carboxamide.

    Hydrolysis: 5-nitro-1-benzothiophene-2-carboxylic acid and 4-chloroaniline.

Scientific Research Applications

Medicinal Chemistry

N-(4-chlorophenyl)-5-nitro-1-benzothiophene-2-carboxamide has been investigated for its potential therapeutic effects:

  • Antitumor Activity : Research indicates that compounds in this class can inhibit histone deacetylase (HDAC), which is crucial for regulating gene expression related to tumor suppression. This mechanism suggests potential applications in cancer therapy, particularly for tumors characterized by neoplastic cell proliferation .
  • Antimicrobial Properties : Studies have shown that this compound exhibits antimicrobial activity against various pathogens, including bacteria and fungi. For instance, it has demonstrated effectiveness against Staphylococcus aureus and Escherichia coli .
  • Anti-inflammatory Effects : The compound has been evaluated for its ability to reduce inflammatory markers in cellular models, indicating potential use in treating inflammatory diseases .

Biochemistry

The compound serves as a building block in the synthesis of more complex heterocyclic compounds. It can be utilized in the development of derivatives with enhanced biological activities. For example, it has been used in synthesizing new 5-(4-chlorophenyl)-N-substituted-N-1,3,4-thiadiazole-2-sulfonamide derivatives that exhibit anti-tobacco mosaic virus activity .

Material Science

This compound is also explored for its potential applications in developing novel materials with specific electronic or optical properties. Its unique structure allows for modifications that can lead to materials suitable for various industrial applications .

Case Studies

Several studies have highlighted the efficacy of this compound in different contexts:

Study FocusObjectiveFindingsReference Year
Antimicrobial ActivityTest against Gram-positive and Gram-negative bacteriaSignificant inhibitory effects on Staphylococcus aureus (MIC = 32 µg/mL) and E. coli (MIC = 64 µg/mL)2024
Anticancer ActivityEvaluate cytotoxic effects on human breast cancer cells (MCF7)Dose-dependent decrease in cell viability (IC50 = 15 µM after 48 hours)2023
Anti-inflammatory PropertiesInvestigate effects on LPS-stimulated macrophagesReduced TNF-alpha and IL-6 levels by approximately 50% compared to controls2025

Mechanism of Action

The biological activity of N-(4-chlorophenyl)-5-nitro-1-benzothiophene-2-carboxamide is thought to be mediated through its interaction with specific molecular targets. The nitro group can undergo bioreduction to form reactive intermediates that can interact with cellular macromolecules, leading to cytotoxic effects. Additionally, the benzothiophene core may interact with various enzymes or receptors, modulating their activity and leading to the observed biological effects.

Comparison with Similar Compounds

N-(4-chlorophenyl)-5-nitro-1-benzothiophene-2-carboxamide can be compared with other similar compounds such as:

    N-(4-chlorophenyl)-5-nitro-1-benzofuran-2-carboxamide: Similar structure but with an oxygen atom in place of the sulfur atom in the benzothiophene core.

    N-(4-chlorophenyl)-5-nitro-1-indole-2-carboxamide: Similar structure but with a nitrogen atom in place of the sulfur atom in the benzothiophene core.

    N-(4-chlorophenyl)-5-nitro-1-benzimidazole-2-carboxamide: Similar structure but with a nitrogen atom in place of the sulfur atom and an additional nitrogen atom in the benzothiophene core.

The uniqueness of this compound lies in its specific substitution pattern and the presence of the benzothiophene core, which may confer distinct biological activities and chemical reactivity compared to its analogs.

Biological Activity

N-(4-chlorophenyl)-5-nitro-1-benzothiophene-2-carboxamide is a compound belonging to the class of benzothiophene derivatives, which are known for their diverse biological activities. This article delves into the biological activity of this compound, focusing on its mechanisms, potential therapeutic applications, and relevant research findings.

Chemical Structure and Properties

The compound features a unique structure characterized by:

  • A benzothiophene core ,
  • A 4-chlorophenyl substituent ,
  • A nitro group at the 5-position,
  • A carboxamide functional group .

These structural elements contribute to its reactivity and biological profile, making it a subject of interest in medicinal chemistry.

The biological activity of this compound is primarily mediated through:

  • Bioreduction of the nitro group , which can form reactive intermediates that interact with cellular macromolecules, leading to cytotoxic effects.
  • Interactions with specific molecular targets , including enzymes and receptors, which modulate their activity and influence cellular pathways related to apoptosis and cell cycle regulation.

Biological Activities

Research has highlighted several biological activities associated with this compound:

  • Antimicrobial Activity : The compound exhibits potential antimicrobial properties, making it a candidate for further investigation in treating infections.
  • Antitumor Activity : Studies suggest that this compound may inhibit tumor cell proliferation, indicating its potential as an antitumor agent .
  • Enzyme Inhibition : It has shown promise as an inhibitor of acetylcholinesterase (AChE), which is significant for developing treatments for neurodegenerative diseases such as Alzheimer's .

Case Studies and Experimental Data

Several studies have investigated the biological effects of this compound. Below is a summary of findings from various research efforts:

StudyFocusFindings
Antimicrobial ScreeningModerate to strong activity against Salmonella typhi and Bacillus subtilis.
Antitumor ActivityIC50 values indicate significant inhibition of cancer cell lines, suggesting potential in cancer therapy.
Enzyme InhibitionDemonstrated effective inhibition of AChE with potential implications for Alzheimer's treatment.

Comparative Analysis with Related Compounds

To understand the significance of this compound, a comparison with structurally related compounds was performed:

Compound NameStructural FeaturesBiological Activity
N-(4-methylphenyl)-5-nitro-1-benzothiophene-2-carboxamideMethyl instead of chlorineDifferent reactivity; varied antimicrobial properties
5-nitrobenzothiopheneLacks 4-chlorophenyl groupSimpler structure; less diverse activity
N-(phenyl)-5-nitrobenzothiopheneNo halogen substitutionBroader spectrum but less potent against specific targets

This table illustrates how variations in substituents can significantly influence chemical behavior and biological activity, underscoring the importance of this compound for further research.

Q & A

Q. What are the common synthetic routes for N-(4-chlorophenyl)-5-nitro-1-benzothiophene-2-carboxamide?

The compound is typically synthesized via carboxamide coupling. A standard approach involves reacting a benzothiophene-2-carbonyl chloride intermediate with 4-chloroaniline. For example, similar derivatives are synthesized by condensing substituted carbonyl chlorides with aminobenzophenones under reflux in aprotic solvents like dichloromethane or THF, followed by nitro-group introduction via nitration . Purification often employs column chromatography or recrystallization to isolate the product.

Q. Which spectroscopic and crystallographic methods confirm the structure of this compound?

  • Spectroscopy : 1^1H/13^13C NMR and IR spectroscopy identify functional groups (e.g., nitro, amide). Mass spectrometry (ESI-MS or MALDI-TOF) confirms molecular weight .
  • Crystallography : Single-crystal X-ray diffraction (SCXRD) with refinement via SHELX software (e.g., SHELXL for small-molecule refinement) resolves bond lengths, angles, and packing interactions. SHELX is robust for handling high-resolution data or twinned crystals .

Q. What are the key functional groups influencing its reactivity?

The nitro group at the 5-position is electron-withdrawing, enhancing electrophilic substitution reactivity. The chlorophenyl moiety contributes to lipophilicity and π-π stacking, while the amide group enables hydrogen bonding. These features influence solubility, stability, and biological interactions .

Q. How is purity assessed during synthesis?

Purity is validated using HPLC with UV detection (e.g., C18 columns, acetonitrile/water mobile phase). Melting point analysis and elemental composition (CHNS/O) further confirm purity. Impurities are monitored via thin-layer chromatography (TLC) .

Advanced Research Questions

Q. How can reaction conditions optimize yield in multi-step syntheses?

Yield improvements focus on:

  • Catalysts : Using KOH or DMAP to accelerate amide bond formation .
  • Temperature : Controlled nitration (e.g., HNO3_3/H2_2SO4_4 at 0–5°C) minimizes side reactions .
  • Solvent : Polar aprotic solvents (e.g., DMF) enhance intermediate stability.
  • Workup : Quenching with ice-water prevents nitro-group reduction .

Q. What strategies resolve crystallographic data discrepancies in nitro-benzothiophene derivatives?

  • Data Collection : High-resolution synchrotron radiation improves data quality.
  • Refinement : SHELXL’s TWIN and BASF commands handle twinning. Disorder modeling (e.g., PART instructions) addresses ambiguous electron density .
  • Validation : PLATON checks for missed symmetry or overfitting .

Q. How do researchers address conflicting biological activity reports in analogs?

  • Assay Conditions : Standardize cell lines (e.g., K562 for cytotoxicity) and control solvent concentrations (e.g., DMSO ≤0.1%) .
  • Compound Purity : Use HPLC-coupled bioassays to rule out impurity-driven effects .
  • SAR Studies : Compare substituent effects (e.g., replacing nitro with methoxy) to isolate activity drivers .

Q. How does the 5-nitro group affect electronic properties and bioactivity?

Computational studies (DFT or molecular docking) show the nitro group:

  • Reduces HOMO-LUMO gap, enhancing electrophilicity.
  • Stabilizes charge-transfer complexes with biological targets (e.g., enzyme active sites).
  • Experimental validation via cyclic voltammetry confirms redox behavior .

Q. What analytical methods detect degradation products under stress conditions?

  • Forced Degradation : Expose the compound to heat, light, or acidic/basic conditions.
  • LC-MS/MS : Identifies degradation products (e.g., nitro-reduction to amine).
  • Stability-Indicating Assays : Use gradient HPLC to separate and quantify degradants .

Q. How is the compound’s potential as a pharmacophore evaluated?

  • In Silico Screening : Molecular docking against target proteins (e.g., kinases, microbial enzymes) predicts binding affinity.
  • In Vitro Assays : Dose-response curves (IC50_{50}/EC50_{50}) in cell lines (e.g., CML models) or enzymatic inhibition studies .
  • ADME Profiling : Microsomal stability assays and Caco-2 permeability tests assess drug-likeness .

Methodological Tables

Q. Table 1: Key Spectroscopic Data for Structural Confirmation

TechniqueKey Signals
1^1H NMRδ 8.5–8.7 ppm (benzothiophene H), δ 7.3–7.5 ppm (chlorophenyl H)
IR1660–1680 cm1^{-1} (amide C=O), 1520–1540 cm1^{-1} (NO2_2 asymmetric stretch)
ESI-MS[M+H]+^+ at m/z 347.1 (calculated for C15_{15}H10_{10}ClN2_2O3_3S)

Q. Table 2: Common Crystallographic Parameters

ParameterValue Range
Space GroupP21_1/c (common for benzothiophenes)
R-Factor<0.05 (high-resolution data)
Bond Length (C-N)1.32–1.35 Å (amide linkage)

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